molecular formula C7H17N3 B14517176 N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine CAS No. 62655-35-0

N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine

Cat. No.: B14517176
CAS No.: 62655-35-0
M. Wt: 143.23 g/mol
InChI Key: AMWKJHSTHUXONT-UHFFFAOYSA-N
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Description

N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a methyldiazenyl group, which is a functional group containing a nitrogen-nitrogen double bond with a methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of butan-1-amine with an appropriate diazonium salt under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbutan-1-amine: Lacks the diazenyl group, making it less reactive in redox reactions.

    N,N-Dimethylbutan-1-amine: Contains two methyl groups on the nitrogen, altering its chemical properties and reactivity.

    N-Butylamine: A simpler amine without the diazenyl group, used in different industrial applications.

Uniqueness

N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62655-35-0

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

N-[1-(methyldiazenyl)ethyl]butan-1-amine

InChI

InChI=1S/C7H17N3/c1-4-5-6-9-7(2)10-8-3/h7,9H,4-6H2,1-3H3

InChI Key

AMWKJHSTHUXONT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)N=NC

Origin of Product

United States

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